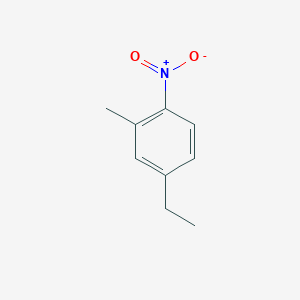

4-Ethyl-2-methyl-1-nitrobenzene

Description

4-Ethyl-2-methyl-1-nitrobenzene (C₉H₁₁NO₂; molecular weight 165.19 g/mol) is a nitro-substituted aromatic compound with ethyl and methyl substituents at positions 4 and 2, respectively. Its structure confers distinct physicochemical properties, including moderate solubility in organic solvents like DMSO, methanol, and PEG300. Key data from GLPBIO (2017) include:

- Solubility: 1 mM solution requires 6.05 mL of solvent for 1 mg of compound (higher solubility at elevated temperatures due to improved kinetic dissolution) .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month. Repeated freeze-thaw cycles degrade stability .

- Purity: >98%, validated via COA (Certificate of Analysis) and SDS (Safety Data Sheet) .

This compound is primarily used in research settings, particularly in synthetic chemistry and material science, due to its nitro group’s electrophilic reactivity and alkyl substituents’ steric effects.

Properties

IUPAC Name |

4-ethyl-2-methyl-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFWREBLPZKNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, commonly referred to as “mixed acid.” The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to avoid the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2-methyl-1-nitrobenzene follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction conditions and minimizing the risk of hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Sulfonation: Sulfuric acid or oleum.

Nitration: Mixed acid (concentrated sulfuric acid and nitric acid).

Major Products Formed

Reduction: 4-Ethyl-2-methyl-1-aminobenzene.

Halogenation: 4-Ethyl-2-methyl-1-nitro-3-chlorobenzene or 4-Ethyl-2-methyl-1-nitro-3-bromobenzene.

Sulfonation: this compound-3-sulfonic acid.

Nitration: 4-Ethyl-2-methyl-1,3-dinitrobenzene.

Scientific Research Applications

4-Ethyl-2-methyl-1-nitrobenzene has several applications in scientific research:

Biology: The compound is used in studies related to the effects of nitroaromatic compounds on biological systems.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyl-1-nitrobenzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes that catalyze the reduction of nitro groups and pathways related to oxidative stress and cellular signaling .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Ethyl-2-methyl-1-nitrobenzene with its closest analog, 2-Chloro-1-ethyl-4-nitrobenzene (C₈H₈ClNO₂; molecular weight 185.61 g/mol) :

| Property | This compound | 2-Chloro-1-ethyl-4-nitrobenzene |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | C₈H₈ClNO₂ |

| Substituents | Nitro (1), Ethyl (4), Methyl (2) | Nitro (4), Ethyl (1), Chloro (2) |

| Molecular Weight | 165.19 g/mol | 185.61 g/mol |

| Electron Effects | Nitro (EWG), Ethyl/Methyl (EDG) | Nitro (EWG), Chloro (EWG), Ethyl (EDG) |

| Polarity | Moderate (alkyl groups reduce polarity) | High (chloro increases polarity) |

Key Observations :

Solubility and Stability

The methyl group in this compound improves lipophilicity, enhancing compatibility with organic solvents like DMSO. In contrast, the chloro analog’s solubility profile remains undocumented but is theorized to be lower in hydrophobic media due to increased polarity.

Biological Activity

4-Ethyl-2-methyl-1-nitrobenzene is an organic compound that has garnered attention in various fields of biological research due to its potential applications and effects on living organisms. This article presents an overview of the biological activity of this compound, including its synthesis, toxicological profile, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its nitro group (-NO2) attached to a benzene ring that also bears ethyl and methyl substituents. The synthesis of this compound typically involves the nitration of 4-ethyl-2-methylphenol or related aromatic compounds using a mixture of nitric and sulfuric acids.

Toxicological Profile

The toxicological implications of nitrobenzene derivatives, including this compound, have been extensively studied. Nitro compounds are known for their potential to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. For instance, cases have been reported where individuals suffered severe health effects following exposure to nitrobenzene, leading to fatalities due to high levels of methemoglobin in the bloodstream .

Insecticidal Activity

Research indicates that nitrobenzene derivatives can exhibit insecticidal properties. A study on related compounds demonstrated significant lethality against various pest species at concentrations around 500 mg/L. For example, certain derivatives showed mortality rates exceeding 70% against target pests such as Mythimna separate and Helicoverpa armigera . While specific data on this compound's insecticidal efficacy is limited, its structural similarities with other active compounds suggest potential activity.

Case Studies and Research Findings

Several case studies highlight the biological implications of nitrobenzene exposure:

- Severe Methemoglobinemia : An 82-year-old male ingested a substance containing nitrobenzene and developed severe methemoglobinemia, resulting in death four days later . Blood analysis revealed a nitrobenzene concentration of 3.2 µg/mL.

- Acute Toxicity : A 17-year-old girl presented with unconsciousness after ingesting an unknown quantity of nitrobenzene. Despite treatment, her condition deteriorated rapidly, leading to death due to complications related to methemoglobinemia .

These cases underscore the importance of understanding the biological activity and toxicity associated with nitro compounds.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.